3-溴-6-甲基-5-硝基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

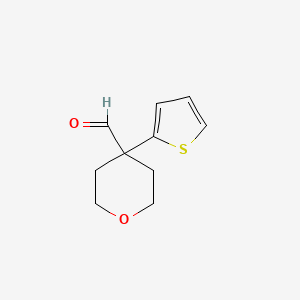

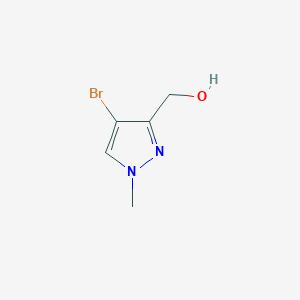

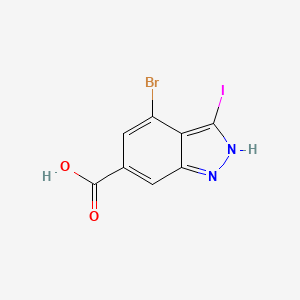

3-Bromo-6-methyl-5-nitro-1H-indazole is a chemical compound with the CAS Number: 1000343-58-7 . It has a molecular weight of 256.06 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole involves a reaction with bromine in methanol under reflux conditions . The compound 6-methyl-5-nitro-1H-indazole (3.38 g, 19 mmol) is dissolved in MeOH (60 mL), and Br2 (3.1 g, 19 mmol) is added slowly. The mixture is refluxed for 1 hour, concentrated, and the residue is washed with aq Na2C03, extracted with CH2C12 .Molecular Structure Analysis

The IUPAC name of the compound is 3-bromo-6-methyl-5-nitro-1H-indazole . The InChI code is 1S/C8H6BrN3O2/c1-4-2-6-5 (8 (9)11-10-6)3-7 (4)12 (13)14/h2-3H,1H3, (H,10,11) .Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学研究应用

Respiratory Diseases: PI3K δ Inhibitors

Indazole derivatives can act as selective inhibitors of phosphoinositide 3-kinase δ, which is a promising target for the treatment of respiratory diseases. 3-Bromo-6-methyl-5-nitro-1H-indazole could be pivotal in synthesizing these inhibitors.

Each of these fields leverages the unique chemical structure of 3-Bromo-6-methyl-5-nitro-1H-indazole for various therapeutic and research applications. The compound’s versatility in drug design underscores its importance in scientific research .

安全和危害

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and actions to take in case of exposure .

作用机制

Mode of Action:

The inhibition, regulation, and/or modulation of certain kinases play a role in treating diseases. For instance:

- CHK1 and CHK2 Kinases : These kinases are involved in cell cycle regulation and DNA damage response. Modulating their activity can impact cancer treatment .

- Human Serum and Glucocorticoid Dependent Kinase (h-sgk) : This kinase is implicated in various cellular processes. Interactions with 3-Bromo-6-methyl-5-nitro-1H-indazole may influence diseases related to h-sgk .

属性

IUPAC Name |

3-bromo-6-methyl-5-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOGUISZUYCHAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646664 |

Source

|

| Record name | 3-Bromo-6-methyl-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methyl-5-nitro-1H-indazole | |

CAS RN |

1000343-58-7 |

Source

|

| Record name | 3-Bromo-6-methyl-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)